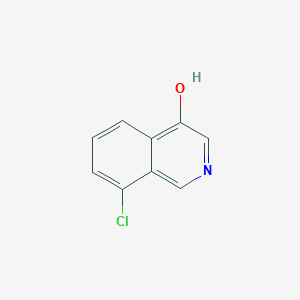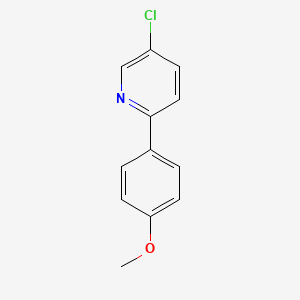![molecular formula C9H10O2S B15158934 [4-(Methanesulfinyl)phenyl]acetaldehyde CAS No. 653602-04-1](/img/structure/B15158934.png)
[4-(Methanesulfinyl)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methanesulfinyl)phenyl]acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methanesulfinyl)phenyl]acetaldehyde typically involves the introduction of a methanesulfinyl group to a phenylacetaldehyde precursor. One common method is the oxidation of [4-(methylthio)phenyl]acetaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the methanesulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Methanesulfinyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group back to a methylthio group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of [4-(methanesulfonyl)phenyl]acetaldehyde.
Reduction: Formation of [4-(methylthio)phenyl]acetaldehyde.
Substitution: Formation of various substituted phenylacetaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Methanesulfinyl)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of pharmaceuticals and agrochemicals.
Biology
The compound’s reactivity allows it to be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of [4-(Methanesulfinyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetaldehyde: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
[4-(Methylthio)phenyl]acetaldehyde: Contains a methylthio group instead of a methanesulfinyl group, affecting its oxidation state and reactivity.
Uniqueness
[4-(Methanesulfinyl)phenyl]acetaldehyde is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
653602-04-1 |
|---|---|
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-(4-methylsulfinylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 |
Clé InChI |
SWHIFQRPRZZHPI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


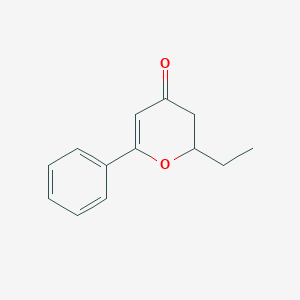
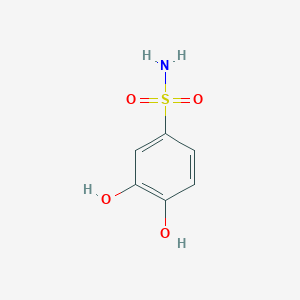

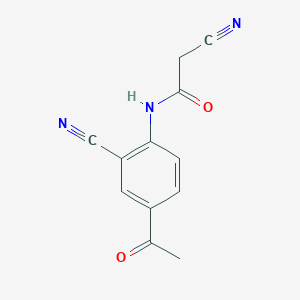
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
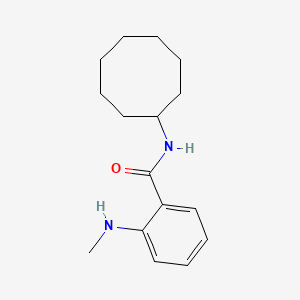
![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
